molecular formula C22H29N3O5S B2630180 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 1207011-26-4

1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B2630180
CAS No.: 1207011-26-4
M. Wt: 447.55
InChI Key: SRQIESKYBJTCLI-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the pyrrolidine sulfonyl group: This step involves the sulfonylation of the pyrrolidine ring, which can be carried out using sulfonyl chlorides in the presence of a base.

    Coupling with piperazine: The final step involves the coupling of the furan and pyrrolidine sulfonyl intermediates with piperazine, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones

    Reduction: Alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

    Industrial Applications: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan and piperazine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-hydroxyphenyl)piperazine
  • 1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-chlorophenyl)piperazine

Uniqueness

1-[2,5-dimethyl-4-(pyrrolidine-1-sulfonyl)furan-3-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the furan, pyrrolidine sulfonyl, and piperazine rings also provides a distinctive structural framework that can be exploited for various applications.

Properties

IUPAC Name

(2,5-dimethyl-4-pyrrolidin-1-ylsulfonylfuran-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5S/c1-16-20(21(17(2)30-16)31(27,28)25-10-6-7-11-25)22(26)24-14-12-23(13-15-24)18-8-4-5-9-19(18)29-3/h4-5,8-9H,6-7,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQIESKYBJTCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)N2CCCC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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